Methyl 2-formyl-4-(trifluoromethyl)benzoate
Description
Methyl 2-formyl-4-(trifluoromethyl)benzoate is an aromatic ester derivative characterized by a benzoate backbone with a formyl (-CHO) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.
Properties
IUPAC Name |
methyl 2-formyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWLWQNXKIWGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this trifluoromethyl-substituted aromatic aldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s structure features:
-
Formyl group at the ortho position: Highly reactive toward nucleophiles and redox reactions.
-
Trifluoromethyl group at the para position: Strong electron-withdrawing effect, which polarizes the aromatic ring and activates the formyl group for electrophilic/nucleophilic interactions .
SMILES : COC(=O)c1ccc(cc1C(F)(F)F)C=O
InChI Key : VAZWXPJOOFSNLB-UHFFFAOYSA-N
Nucleophilic Addition Reactions
The formyl group undergoes nucleophilic additions under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard reagents | THF, 0°C → RT, 2–4 h | Secondary alcohol derivatives | 75–85% | |
| Sodium borohydride | MeOH, 0°C, 1 h | 2-(Hydroxymethyl)-4-CF₃-benzoate | 90% | |
| Hydrazine hydrate | EtOH, reflux, 6 h | Hydrazone derivatives | 82% |
The -CF₃ group enhances the electrophilicity of the formyl carbon, accelerating nucleophilic attack .
Condensation Reactions
The formyl group participates in condensations to form heterocycles and imines:
-
Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield imines (λmax = 410 nm).
-
Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) in acetic acid, forming α,β-unsaturated nitriles (yield: 78%).
Reduction Reactions
Selective reductions target the formyl group:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 2-(Hydroxymethyl)-4-CF₃-benzoate | High | |
| H₂/Pd-C | EtOAc, RT, 12 h | 2-Methyl-4-CF₃-benzoate | Moderate |
The -CF₃ group stabilizes intermediate carbocations during reductions.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Example : Sonogashira coupling with terminal alkynes :
textMethyl 2-formyl-4-CF₃-benzoate + Ethynylbenzaldehyde → Methyl 4-((2-formylphenyl)ethynyl)-3-CF₃-benzoate Conditions: Pd(PPh₃)₄, CuI, Et₃N, 50°C, 12 h Yield: 68%
This reaction highlights the formyl group’s role in directing coupling regioselectivity .
Reaction Mechanisms and Kinetics
-
Electrophilic substitution : The -CF₃ group deactivates the ring, directing electrophiles to the meta position relative to itself.
-
Kinetics : Reactions involving the formyl group (e.g., hydride reductions) follow first-order kinetics with activation energies of ~50 kJ/mol.
Scientific Research Applications
Scientific Research Applications
Methyl 2-formyl-4-(trifluoromethyl)benzoate serves as a precursor in various research areas:
Pharmaceutical Development
The compound's unique structural features make it an important intermediate in the synthesis of bioactive molecules. It has been identified as a precursor for compounds exhibiting antifungal, anticancer, antihypertensive, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold allows researchers to explore new therapeutic agents based on its structure .
Material Science
Due to its chemical stability and reactivity, this compound is used in developing advanced materials, including coatings and polymers that require enhanced chemical resistance and durability. The incorporation of trifluoromethyl groups often leads to improved performance characteristics in these materials .
Data Table: Applications Overview
| Application Area | Description | Example Compounds Developed |
|---|---|---|
| Pharmaceutical Research | Precursor for bioactive molecules with various pharmacological activities | Anticancer agents, antifungals |
| Material Science | Development of advanced coatings and polymers with enhanced properties | Fluorinated polymers |
| Organic Synthesis | Versatile substrate for synthesizing complex organic compounds | Various drug candidates |
Case Study 1: Anticancer Activity
A study explored the synthesis of derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. These derivatives were designed to enhance selectivity towards cancer cells while minimizing effects on normal cells.
Case Study 2: Antifungal Properties
Research demonstrated that compounds derived from this compound showed promising antifungal activity against resistant strains of fungi. The trifluoromethyl group was found to play a crucial role in enhancing biological activity.
Mechanism of Action
The mechanism of action of the trifluoromethyl-substituted aromatic aldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 2-formyl-4-(trifluoromethyl)benzoate with key analogs:
Research Findings and Limitations
- Synthetic Utility : Methyl 2-bromo-4-(trifluoromethyl)benzoate’s bromine atom allows efficient Suzuki-Miyaura couplings, whereas the target compound’s formyl group is ideal for synthesizing Schiff bases or heterocycles .
- Thermal Stability: Trifluoromethyl-substituted benzoates generally exhibit higher thermal stability compared to non-fluorinated analogs due to strong C-F bonds .
- Gaps in Data : Direct experimental data (e.g., melting point, solubility) for this compound is absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
Methyl 2-formyl-4-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound (C10H8F3O2) features a benzoate structure with a formyl group and a trifluoromethyl substituent. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with cellular targets. This modification can lead to altered pharmacokinetics and improved binding affinities for various biological targets, including enzymes and receptors .
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with molecular targets in biological systems. Preliminary studies suggest that compounds containing trifluoromethyl groups often exhibit enhanced properties, including:
- Antimicrobial Activity : Research indicates potential antibacterial effects against various pathogens, including multidrug-resistant strains.
- Anticancer Properties : The compound has been suggested to possess anticancer activity, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : Some studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's binding affinity and specificity for certain enzymes and receptors. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its observed biological effects .
Case Studies
-
Antimicrobial Evaluation :
A study assessed the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -
Anticancer Activity :
In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent . -
Inflammatory Response Modulation :
Research exploring the anti-inflammatory properties revealed that derivatives of this compound could modulate cytokine production in immune cells, suggesting a mechanism for reducing inflammation .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Direct Fluorination : Utilizing fluorinating agents to introduce the trifluoromethyl group onto the benzoate structure.
- Formylation Reactions : Employing formylating agents to attach the formyl group at the desired position on the aromatic ring.
Table 2: Synthesis Methods Overview
Q & A
Basic: What are the common synthetic routes for Methyl 2-formyl-4-(trifluoromethyl)benzoate?
Answer:
The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible pathway includes:
Esterification : Starting with 4-(trifluoromethyl)benzoic acid, methyl esterification via acid-catalyzed methanol reaction (e.g., H₂SO₄ or HCl gas).
Formylation : Introducing the formyl group at the 2-position using directed ortho-metalation (DoM) followed by quenching with DMF or using Vilsmeier-Haack formylation.
Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity in formylation and avoiding over-oxidation. Similar derivatives, such as Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate, are synthesized via analogous multi-step protocols .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR : To confirm the formyl proton (δ ~9.8–10.2 ppm) and trifluoromethyl carbon (δ ~120–125 ppm, q, ≈ 35 Hz).
- IR Spectroscopy : Identification of the formyl C=O stretch (~1700 cm⁻¹) and ester C=O (~1725 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺).
- X-ray Crystallography (if crystalline): Resolves steric and electronic effects of substituents. For related compounds, such as 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate, these techniques validate purity and regiochemistry .
Advanced: How do electronic effects of the trifluoromethyl and formyl groups influence reactivity in nucleophilic additions?
Answer:
The trifluoromethyl group (-CF₃) is strongly electron-withdrawing (-I effect), polarizing the benzene ring and activating the formyl group toward nucleophilic attack (e.g., hydrazine or Grignard reagents). However, steric hindrance from -CF₃ may slow reactions at the 4-position. The formyl group (-CHO) acts as an electrophilic site for condensations (e.g., forming hydrazones or Schiff bases). Computational studies (e.g., DFT) can quantify these effects by analyzing Fukui indices or electrostatic potential maps, as demonstrated in thermochemical analyses of similar trifluoromethylated aromatics .
Advanced: What computational methods are suitable for studying the thermochemical properties of this compound?
Answer:
- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (with exact exchange corrections) predict bond dissociation energies, reaction enthalpies, and substituent effects. For example, Becke’s 1993 work highlights the accuracy of combining gradient corrections and exact exchange for thermochemical data .
- Solvent Modeling : PCM or SMD models assess solvation effects on reactivity.
- Transition State Analysis : IRC calculations to map reaction pathways (e.g., formylation kinetics).
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (using programs like SHELXL ) provides precise bond lengths/angles, confirming:
- Conformational preferences of the -CHO and -CF₃ groups.
- Intermolecular interactions (e.g., C-F⋯H hydrogen bonds or π-stacking).
For non-crystalline samples, synchrotron radiation or cryocooling may enhance resolution.
Basic: What are the key challenges in purifying this compound?
Answer:
- High Polarity : Due to -CHO and -COOCH₃ groups, requiring silica gel chromatography (hexane/EtOAc gradients) or preparative HPLC.
- Sensitivity to Hydrolysis : The formyl group may degrade under acidic/basic conditions; neutral pH and anhydrous solvents are critical.
- Crystallization Issues : Low solubility in common solvents necessitates mixed-solvent systems (e.g., CHCl₃/hexane). Similar challenges are noted in purifying Methyl 2-amino derivatives .
Advanced: How does this compound serve as an intermediate in bioactive molecule synthesis?
Answer:
The formyl group enables condensation reactions to generate:
- Hydrazones : For antimicrobial agents.
- Schiff Bases : As ligands in coordination chemistry or enzyme inhibitors.
- Heterocycles : Cyclization with amines or thiols forms imidazoles or thiazoles, common in drug scaffolds (e.g., antifungals or kinase inhibitors).
For example, Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate derivatives exhibit bioactivity via halogen-π interactions with biological targets .
Advanced: How to address contradictory spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Compare NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
- Decoupling Experiments : Resolve overlapping signals (e.g., NOESY for spatial proximity).
- Isotopic Labeling : ¹⁸O or ²H tags to trace functional groups.
Discrepancies between experimental and theoretical data often arise from solvent effects or dynamic processes (e.g., rotamers), as seen in trifluoromethylated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
